Superior Anti-Trypanosomal Potency of Methyl Clerodermate vs. Free Clerodermic Acid
Direct head-to-head comparison demonstrates that methylation of clerodermic acid to methyl clerodermate increases antiparasitic potency against Trypanosoma cruzi. Clerodermic acid showed EC50 values of 41.7 µM (trypomastigotes) and 60.7 µM (amastigotes). In contrast, methyl clerodermate achieved substantially lower EC50 values of 19.7 µM (trypomastigotes) and 7.5 µM (amastigotes) [1]. This represents a 2.1-fold and 8.1-fold improvement in potency, respectively.
| Evidence Dimension | Anti-T. cruzi activity (EC50) |
|---|---|
| Target Compound Data | Methyl clerodermate: EC50 = 19.7 µM (trypomastigotes), 7.5 µM (amastigotes) |
| Comparator Or Baseline | Clerodermic acid (free acid): EC50 = 41.7 µM (trypomastigotes), 60.7 µM (amastigotes) |
| Quantified Difference | 2.1× more potent (trypomastigotes); 8.1× more potent (amastigotes) |
| Conditions | In vitro assay against T. cruzi trypomastigotes and amastigotes |
Why This Matters
For antiparasitic drug discovery programs targeting Chagas disease, methyl clerodermate is a demonstrably superior lead scaffold than the free acid, with an 8-fold potency advantage against the clinically relevant intracellular amastigote stage.
- [1] Borges, M.M., et al. (2025). Anti-Trypanosoma cruzi activity of clerodane diterpenes and their methyl ester derivatives from Aquarius grandiflorus (Alismataceae). Natural Product Research, 1-6. PMID: 40353735. View Source
